B1580188 N,N-DIMETHYLGLYCINE:HCL (D6)

N,N-DIMETHYLGLYCINE:HCL (D6)

Cat. No.: B1580188
M. Wt: 145.62
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Description

Historical Trajectories and Foundational Discoveries in N,N-Dimethylglycine Research

The initial identification of N,N-Dimethylglycine dates back to 1943, when it was discovered as a component of pangamic acid, which was also referred to as vitamin B15. wur.nlpurebulk.com Early on, DMG itself was sometimes called vitamin B16. wikipedia.orgpurebulk.com However, it was later determined that DMG does not meet the scientific definition of a vitamin, as the body can synthesize it within the citric acid cycle, and no deficiency disease results from its absence in the diet. wikipedia.orgpurebulk.comchemicalbook.com

Foundational research established that DMG is a natural intermediate metabolite in the choline-to-glycine metabolic pathway. nih.govcambridge.orgresearchgate.net It is formed in the body from trimethylglycine (betaine) when one of its methyl groups is donated in a reaction catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). wur.nlresearchgate.net DMG is then further demethylated to form sarcosine (B1681465) (N-methylglycine), and ultimately glycine (B1666218). nih.govcambridge.org This places DMG at a crucial juncture in one-carbon metabolism, a fundamental process for the synthesis of numerous vital compounds. vetriscience.comontosight.ai Early studies also identified its natural presence in foods such as beans, liver, brown rice, and cereal grains. purebulk.commskcc.org

The Significance of Isotopic Labeling (D6) in Advanced Biochemical and Analytical Investigations

Isotopic labeling is a powerful technique in scientific research where an atom in a molecule is replaced by its isotope—an atom of the same element with a different number of neutrons. scbt.comscbt.com Stable isotopes, such as deuterium (B1214612) (²H or D), are non-radioactive and are invaluable for tracing the metabolic fate of molecules in biological systems. scbt.comsymeres.com The use of deuterium-labeled compounds has become indispensable in a wide range of applications, including:

Tracing Metabolic Pathways: Observing how molecules are absorbed, distributed, and transformed within an organism. simsonpharma.comclearsynth.com

Improving Analytical Sensitivity: Enhancing detection in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). scbt.comsimsonpharma.com

Investigating Reaction Mechanisms: Studying the step-by-step process of chemical reactions. symeres.comsimsonpharma.com

Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of compounds. symeres.comacs.org

The heavier mass of deuterium compared to hydrogen can also be used to study the kinetic isotope effect, where the rate of a chemical reaction can change upon isotopic substitution, providing deep insights into reaction mechanisms. symeres.com

The incorporation of six deuterium atoms into N,N-Dimethylglycine to form N,N-Dimethylglycine (D6) involves replacing the hydrogen atoms on the two methyl groups attached to the nitrogen atom. This specific labeling provides a distinct mass shift, making D6-N,N-Dimethylglycine an excellent internal standard for quantitative analysis using mass spectrometry. scbt.comlumiprobe.com When analyzing biological samples for the presence of DMG, a known quantity of the D6 version can be added. Since it is chemically almost identical to the unlabeled compound, it behaves similarly during sample preparation and analysis, but its different mass allows it to be distinguished and used for precise quantification of the endogenous DMG.

Furthermore, D6-N,N-Dimethylglycine serves as a tracer to follow the metabolic journey of DMG through the body. simsonpharma.com Researchers can administer the labeled compound and track the appearance of the deuterium label in downstream metabolites, such as sarcosine and glycine, providing a clear picture of its role and flux within the one-carbon metabolic pathway. nih.govwur.nl This allows for detailed investigation into how DMG participates in critical processes like homocysteine remethylation without altering the fundamental biological system under study. acs.org

Metabolic flux analysis is a sophisticated technique used to quantify the rate of turnover of metabolites through a metabolic pathway. mdpi.com By introducing an isotopically labeled substrate, such as D6-N,N-Dimethylglycine, scientists can trace the path of the isotopic label through interconnected reactions. biorxiv.org The pattern and extent of isotope incorporation into various metabolites are measured, often using mass spectrometry. mdpi.com

This data is then used in computational models to calculate the intracellular metabolic fluxes. mdpi.com In the context of DMG, using the D6-labeled form enables researchers to:

Quantify the rate of DMG catabolism to sarcosine. nih.gov

Determine the contribution of the DMG pathway to the one-carbon pool, which is vital for the synthesis of nucleic acids, proteins, and neurotransmitters. vetriscience.comontosight.ai

Study how various conditions or substances affect the flux through the choline (B1196258) oxidation pathway, where DMG is a key intermediate. researchgate.nettaylorandfrancis.com

Elucidate the metabolic interplay between DMG and other pathways, such as folate metabolism and the methionine cycle. umich.edunih.gov

This level of detailed, quantitative analysis is crucial for understanding the precise role of DMG in cellular metabolism under different physiological and pathological states. biorxiv.org

Evolution of Academic Inquiry into N,N-Dimethylglycine's Biological Roles (Excluding Clinical Outcomes)

Academic research into the biological functions of DMG has expanded significantly since its initial discovery. Early interest focused on its potential as a "metabolic enhancer" and its role in athletic performance, with studies investigating its effect on oxygen utilization and lactic acid levels. cambridge.orgvetriscience.comgoogle.com

The scientific focus then broadened to its role as an immunomodulator. Research in the 1980s suggested that DMG could influence both humoral and cell-mediated immune responses in animal models and in vitro human studies, showing effects on antibody production and lymphocyte activity. vetriscience.comgoogle.com

More recent research has delved into the molecular mechanisms underlying DMG's effects, highlighting its functions as an antioxidant and a methyl donor. mdpi.comnih.gov Studies have demonstrated its capacity to act as a free-radical scavenger and protect against oxidative stress in various cell and animal models, including those for liver and neuronal damage. nih.govnih.gov Its position as an intermediate in one-carbon metabolism links it to the regulation of homocysteine levels, a critical factor in cardiovascular health research. vetriscience.comnih.govdavincilabs.com Untargeted metabolomics studies have also identified DMG as a potential facilitator of axon regeneration in peripheral nervous system neurons after injury. nih.gov Furthermore, investigations have found that DMG can act as an agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, suggesting a role in neurotransmission. wikipedia.orgnih.gov

Data Tables

Table 1: Key Properties of N,N-Dimethylglycine This table is interactive. Click on the headers to sort.

Property Value Source
IUPAC Name N,N-Dimethylglycine wikipedia.org
Systematic IUPAC Name (Dimethylamino)acetic acid wikipedia.org
Chemical Formula C₄H₉NO₂ wikipedia.org
Molar Mass 103.121 g·mol⁻¹ wikipedia.org
Appearance White crystals wikipedia.org
Melting Point 178 to 182 °C wikipedia.org
Metabolic Precursor Trimethylglycine (Betaine) wikipedia.orgresearchgate.net

| Metabolic Products | Sarcosine, Glycine | nih.govcambridge.org |

Table 2: Applications of Deuterium Labeling in Biochemical Research This table is interactive. Click on the headers to sort.

Application Area Description Source(s)
Metabolic Tracing Following the path of a molecule through metabolic pathways to understand its fate and interactions. simsonpharma.comclearsynth.com
Internal Standards Used in mass spectrometry for accurate and precise quantification of endogenous compounds in complex biological samples. scbt.comacs.orglumiprobe.com
Kinetic Isotope Effect Studies Investigating reaction mechanisms by observing changes in reaction rates when hydrogen is replaced by deuterium. symeres.com
Pharmacokinetics (ADME) Studying the absorption, distribution, metabolism, and excretion of drugs and other compounds to improve their properties. symeres.comacs.org

| Structural Biology | Aiding in the determination of protein and biomolecule structures using techniques like NMR spectroscopy. | clearsynth.comacs.org |

Properties

Molecular Weight

145.62

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for N,n Dimethylglycine:hcl D6

Conventional and Optimized Laboratory Synthesis of N,N-Dimethylglycine Hydrochloride

The synthesis of N,N-Dimethylglycine hydrochloride is well-established. A common laboratory-scale method involves the reaction of chloroacetic acid with dimethylamine (B145610). chemicalbook.com Industrial production methods have been developed that focus on optimizing reaction conditions to achieve high yields and purity. google.comgoogle.com One such method involves reacting chloroacetic acid and dimethylamine in an aqueous solution under controlled temperatures, followed by the removal of excess dimethylamine and subsequent crystallization. google.com Another approach utilizes an organic solvent in an autoclave with sodium iodide as a catalyst, followed by cooling crystallization. google.com

The free amino acid, N,N-Dimethylglycine, can be obtained from its hydrochloride salt through neutralization, for instance, by reacting it with a base like sodium hydroxide (B78521) in ethanol (B145695). google.comgoogleapis.com

Reaction Pathways for C(4) Isotopic Labeling (D6) in N,N-Dimethylglycine

The introduction of six deuterium (B1214612) atoms to create N,N-Dimethylglycine (D6) is typically achieved through the Eschweiler-Clarke reaction. wikipedia.orgwikipedia.orgname-reaction.com This reaction facilitates the methylation of a primary or secondary amine using formaldehyde (B43269) and formic acid. wikipedia.orgname-reaction.com To synthesize the D6 variant, deuterated reagents are employed. Specifically, the reaction utilizes deuterated formaldehyde (D2CO) and deuterated formic acid (DCOOD) to introduce the two deuterated methyl groups onto the nitrogen atom of a glycine (B1666218) precursor. nih.gov

The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. wikipedia.orgname-reaction.com The use of deuterated formaldehyde and formic acid ensures the incorporation of deuterium atoms into the methyl groups. This method is advantageous as it prevents the formation of quaternary ammonium (B1175870) salts and generally does not cause racemization in chiral amines. wikipedia.org

Reductive amination using deuterated formaldehyde is a common technique for introducing deuterium labels for quantitative proteomics. nih.gov The resulting deuterated compounds serve as excellent internal standards in mass spectrometry. nih.gov

Purification and Isolation Techniques for High-Purity N,N-Dimethylglycine:HCl (D6)

Achieving high purity of N,N-Dimethylglycine:HCl (D6) is crucial for its application as an internal standard. Following synthesis, several purification techniques are employed.

Crystallization: This is a primary method for purifying the final product. The crude product is often dissolved in a suitable solvent, such as ethanol, and allowed to crystallize, often after concentration of the solution. google.comgoogle.com Recrystallization from a solvent mixture like water and ethanol can further enhance purity. nih.gov

Chromatography: Techniques like flash chromatography on a silica (B1680970) gel column are effective for purifying N,N-dimethylglycine derivatives. mdpi.com For analytical purposes, high-performance liquid chromatography (HPLC) is a standard method for separating and purifying amino acids and their derivatives. silantes.comsigmaaldrich.com

Electrodialysis: In industrial-scale production, electrodialysis can be used to remove salt impurities from the reaction mixture before the final crystallization step. google.comgoogle.com

Affinity Purification: When dealing with proteins and peptides labeled with stable isotopes, affinity purification is a powerful technique to isolate the labeled molecules from the complex mixture of a cell lysate. nih.gov

The purity of the final product is often verified by techniques such as HPLC and mass spectrometry to ensure it meets the required standards for its intended use. silantes.com

Advanced Chemical Derivatization for Enhanced Spectroscopic and Chromatographic Analysis

Derivatization is a key strategy to improve the analytical properties of molecules like N,N-Dimethylglycine, making them more suitable for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comjfda-online.com The primary goals of derivatization are to increase volatility, improve chromatographic separation, and enhance detection sensitivity. sigmaaldrich.com

For amino acids, derivatization typically involves modifying the polar functional groups (amino and carboxyl groups). sigmaaldrich.com A variety of reagents can be used for this purpose, including alkyl chloroformates and silylating agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.comnih.govmdpi.com

Strategies for Incorporating N,N-Dimethylglycine into Complex Molecular Scaffolds

N,N-Dimethylglycine can be incorporated into more complex molecules, such as peptides and other bioactive compounds, to modify their properties. nih.govresearchgate.net This N-alkylation can enhance biological stability and bioavailability. researchgate.net

One common strategy for incorporation is through amide bond formation. For example, N,N-Dimethylglycine has been coupled with amantadine (B194251) using a coupling reagent like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base like triethylamine. mdpi.com

In peptide synthesis, N-methylated amino acids like N,N-Dimethylglycine can be introduced as building blocks. nih.gov This often involves using a protected form of the methylated amino acid, such as Fmoc-N-Me-AA-OH, which can then be incorporated into the peptide sequence using solid-phase peptide synthesis (SPPS). silantes.comresearchgate.net The incorporation of N-methylated residues can increase resistance to enzymatic degradation. researchgate.net

N,N-Dimethylglycine has also been used as a ligand in transition metal-catalyzed reactions, facilitating the functionalization of other molecules. rsc.org

Mechanistic Aspects of Derivatization Reactions Involving N,N-Dimethylglycine

The derivatization of N,N-Dimethylglycine for analytical purposes primarily targets its carboxyl group, as the amino group is already tertiary.

Esterification: The carboxyl group can be esterified to increase volatility for GC-MS analysis. For instance, derivatization with ethyl chloroformate leads to the formation of an ethyl ester. researchgate.net Another approach involves derivatization with 1-bromobutane (B133212) to form butyl esters, which improves the hydrophobicity and basicity of the amino acid for LC-MS/MS analysis. nih.govresearchgate.netrsc.org

Silylation: Reagents like MTBSTFA react with the active hydrogen of the carboxyl group to form a tert-butyldimethylsilyl (TBDMS) derivative. sigmaaldrich.com These derivatives are generally more stable and less sensitive to moisture compared to other silyl (B83357) derivatives. sigmaaldrich.com

Derivatization can also be used to introduce a permanent positive charge to the molecule, which significantly enhances its ionization efficiency in electrospray ionization mass spectrometry (ESI-MS). N,N-Dimethylglycine itself has been used as a derivatizing agent for other molecules, such as alcohols and oxysterols, to improve their detection by mass spectrometry. nih.govnih.govresearchgate.net This process typically involves an esterification reaction catalyzed by agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 4-(N,N-dimethylamino)pyridine (DMAP). nih.gov The resulting N,N-dimethylglycinate esters are readily ionized, leading to enhanced sensitivity in MS analysis. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation of N,n Dimethylglycine:hcl D6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of N,N-Dimethylglycine:HCl (D6)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of molecules in both solution and solid states. mdpi.comnih.gov For N,N-Dimethylglycine:HCl (D6), NMR techniques are crucial for confirming the incorporation of deuterium (B1214612) and for detailed structural analysis.

Proton NMR (¹H NMR) Analysis of Deuterium Incorporation (D6)

Proton Nuclear Magnetic Resonance (¹H NMR) is instrumental in verifying the successful incorporation of deuterium atoms at the N,N-dimethyl positions. In the unlabeled N,N-Dimethylglycine, the ¹H NMR spectrum would show a characteristic signal for the two methyl groups attached to the nitrogen atom. However, in N,N-Dimethylglycine:HCl (D6), the substitution of hydrogen with deuterium at these positions leads to the disappearance or significant reduction of this signal in the ¹H NMR spectrum, confirming the D6 labeling. Analysis of the deuterated compound is often performed in a deuterated solvent like D₂O. usbio.net

Carbon-13 NMR (¹³C NMR) and Nitrogen-15 NMR (¹⁵N NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. In N,N-Dimethylglycine, the ¹³C NMR spectrum displays distinct signals for the carboxyl carbon, the methylene (B1212753) carbon, and the two equivalent methyl carbons. chemicalbook.comresearchgate.net The chemical shifts of these carbons provide insight into their electronic environment. For the D6 isotopologue, the signals for the deuterated methyl carbons will exhibit a characteristic multiplet pattern due to carbon-deuterium coupling, and their chemical shift may be slightly altered compared to the non-deuterated compound.

Table 1: Representative ¹³C NMR Chemical Shifts for N,N-Dimethylglycine

Carbon AtomChemical Shift (ppm)
Carboxyl (C=O)~172.28
Methylene (-CH₂-)~62.20
N,N-Dimethyl (-N(CH₃)₂)~45.82

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. researchgate.net

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique that directly probes the nitrogen atom in the molecule. Although less sensitive due to the low natural abundance of the ¹⁵N isotope, it can be a powerful tool, especially when using ¹⁵N-enriched samples. huji.ac.ilwikipedia.org For N,N-Dimethylglycine, ¹⁵N NMR can provide information about the electronic environment of the nitrogen atom and can be used to study protonation and intermolecular interactions. nih.govcaltech.edu The coupling between ¹⁵N and adjacent protons or carbons can further aid in structural elucidation. wikipedia.org

Solid-State NMR (CPMAS NMR) for N,N-Dimethylglycine Co-Crystals

Cross-Polarization Magic-Angle Spinning (CPMAS) NMR is a solid-state NMR technique used to obtain high-resolution spectra of solid samples. mdpi.comnih.gov This method is particularly useful for studying the structure and dynamics of N,N-Dimethylglycine in its crystalline form or in co-crystals with other molecules. mdpi.comnih.gov Solid-state NMR studies on N-methylated glycines, including N,N-Dimethylglycine, have been conducted to investigate molecular dynamics, such as the reorientation of methyl groups. nih.gov These studies provide insights into phase transitions and the structural dependence of molecular motions within the crystal lattice. nih.govrsc.org For co-crystals, CPMAS NMR can confirm the protonation state of the N,N-Dimethylglycine molecule and characterize intermolecular interactions, such as hydrogen bonding. mdpi.comnih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for N,N-Dimethylglycine:HCl (D6) Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the molecule and analyzing the resulting ions. kit.edu

Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications with D6

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique that utilizes isotopically labeled internal standards. nih.gov N,N-Dimethylglycine:HCl (D6) serves as an ideal internal standard for the quantification of endogenous N,N-Dimethylglycine in biological samples. otsuka.co.jp The principle of IDMS involves adding a known amount of the D6-labeled standard to a sample containing the unlabeled analyte. The ratio of the mass spectrometric signals of the labeled and unlabeled compounds is then measured. Since the labeled standard behaves almost identically to the analyte during sample preparation and analysis, this method corrects for sample loss and variations in instrument response, leading to highly precise and accurate quantification. nih.gov

Fragmentation Pathways and Reporter Ion Generation in D6-Labeled N,N-Dimethylglycine

In tandem mass spectrometry (MS/MS), the protonated molecule of N,N-Dimethylglycine is subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. A common fragmentation pathway for N,N-Dimethylglycine involves the loss of a neutral molecule, such as water or formic acid. Another significant fragmentation is the cleavage of the C-N bond. nih.gov

For D6-labeled N,N-Dimethylglycine, the fragmentation pattern will be shifted by the mass of the deuterium atoms. The analysis of these shifts provides confirmation of the labeling site. For instance, a key fragment ion for unlabeled N,N-dimethylglycine is observed at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion. kit.edu In the case of the D6-labeled compound, this fragment would be expected to shift to m/z 64, corresponding to [CH₂=N(CD₃)₂]⁺. This specific and predictable fragmentation makes N,N-Dimethylglycine:HCl (D6) a reliable tool in mass spectrometric analyses.

X-ray Diffraction and Crystallography for Determining Solid-State Structures and Intermolecular Interactions

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding the physicochemical properties of a compound. For N,N-Dimethylglycine hydrochloride (DMG-HCl), and by extension its deuterated analogue N,N-Dimethylglycine:HCl (D6), X-ray diffraction (XRD) is the definitive technique for elucidating the crystal structure. While specific crystallographic data for the D6 variant is not widely published, extensive studies on related N,N-Dimethylglycine (DMG) structures, such as co-crystals, provide significant insight into its expected solid-state conformation and intermolecular interactions.

Detailed single-crystal X-ray diffraction studies have been performed on complexes containing the protonated N,N-dimethylglycine cation (DMG+). For instance, a co-crystal of N,N-Dimethylglycine with chloranilic acid crystallizes in the centrosymmetric triclinic P-1 space group. nih.gov In this structure, the asymmetric unit contains two independent N,N-dimethylglycine cations. nih.gov This demonstrates the compound's ability to form well-defined, ordered crystalline lattices. The protonated form of the N,N-dimethylglycine molecule is confirmed by these diffraction studies. nih.gov

Powder X-ray Diffraction (PXRD) is a complementary technique used to confirm the crystalline phase and purity of a bulk sample. The diffraction pattern of a microcrystalline powder is compared to a pattern generated from single-crystal data to ensure phase consistency. mdpi.com

Table 1: Representative Crystallographic Data for a Complex Containing N,N-Dimethylglycine Cation

ParameterValue (for DMG-Chloranilic Acid Co-crystal)Reference
Crystal SystemTriclinic mdpi.com
Space GroupP-1 nih.govmdpi.com
a (Å)9.6199(4) nih.gov
b (Å)12.0092(5) nih.gov
c (Å)12.8763(6) nih.gov
α (°)97.749(4) nih.gov
β (°)110.173(4) nih.gov
γ (°)111.415(4) nih.gov

Note: This data is for a co-crystal containing the N,N-dimethylglycine cation and is presented as a proxy to illustrate the type of structural information obtained via X-ray crystallography.

Vibrational Spectroscopy (FT-IR, Raman, Inelastic Neutron Scattering) for Molecular Dynamics

Vibrational spectroscopy provides a powerful lens through which to view the dynamics of molecular motions. Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and Inelastic Neutron Scattering (INS) are complementary, each offering unique insights into the vibrational modes of N,N-Dimethylglycine:HCl (D6). The vibrational properties of N,N-Dimethylglycine and its complexes have been thoroughly characterized. mdpi.com

FT-IR and Raman Spectroscopy: Both FT-IR and Raman spectroscopy measure the vibrational energies of a molecule, which appear as distinct bands in a spectrum. These bands correspond to specific molecular motions like stretching, bending, wagging, and twisting of chemical bonds. For a centrosymmetric crystal structure, the rule of mutual exclusion applies, meaning vibrational modes that are Raman active are IR inactive, and vice-versa. mdpi.com

In the context of N,N-Dimethylglycine:HCl (D6), the most significant impact of deuteration is observed in the vibrational spectra. The six deuterium atoms on the methyl groups ((CD₃)₂) are heavier than hydrogen atoms. According to Hooke's law for a harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass. Therefore, the N-(CD₃)₂ stretching and bending modes in the D6 compound will appear at considerably lower frequencies (wavenumbers) compared to the N-(CH₃)₂ modes in the non-deuterated form. This isotopic shift is invaluable for making definitive assignments of vibrational bands corresponding to the dimethylamino group.

Key vibrational regions for DMG-HCl include:

O-H stretching: A broad band in the high-frequency region of the IR spectrum, characteristic of the carboxylic acid hydroxyl group involved in hydrogen bonding.

C=O stretching: A strong band typically around 1700-1750 cm⁻¹.

N-C and C-C stretching: Found in the fingerprint region of the spectrum.

CH₃/CD₃ modes: Bending and rocking vibrations of the methyl groups, which are particularly sensitive to deuteration. Analysis of the N–CH₃ bending vibration band shape can reveal information about the reorientational motions of the methyl groups. nih.gov

Inelastic Neutron Scattering (INS): INS is a powerful technique for studying molecular dynamics, especially the vibrations of hydrogen atoms. researchgate.net Unlike optical spectroscopies (IR and Raman), INS intensity is not dependent on a change in dipole moment or polarizability. Instead, it is proportional to the neutron scattering cross-section of the atoms and their amplitude of vibration. escholarship.org Hydrogen has a very large incoherent neutron scattering cross-section, making INS exceptionally sensitive to its motions.

For N,N-Dimethylglycine:HCl (D6), the replacement of hydrogen with deuterium in the methyl groups dramatically alters the INS spectrum. Deuterium has a much smaller incoherent scattering cross-section than hydrogen. This allows for the unambiguous identification of vibrational modes associated with the N-dimethyl groups. By comparing the INS spectra of the deuterated and non-deuterated compounds, motions of the methyl groups can be clearly distinguished from other vibrations within the molecule. This technique is particularly useful for studying low-frequency torsional modes and whole-body motions (lattice vibrations) that are often weak or inactive in IR and Raman spectra. escholarship.org Studies on related amino acids have successfully used INS to probe methyl group dynamics and hydrogen bond stability. nih.govku.dk

Table 2: Representative Vibrational Modes and Expected Regions for N,N-Dimethylglycine:HCl

Vibrational ModeExpected Wavenumber Region (cm⁻¹)Spectroscopy Technique(s)Notes on Deuteration (D6)
O-H Stretch2500 - 3300 (broad)FT-IRUnaffected by D6 modification.
C-H Stretch (methylene)2900 - 3000FT-IR, RamanUnaffected by D6 modification.
N-D Stretch (from protonated amine)~2200 - 2400FT-IR, RamanIf the N-H proton is exchanged for deuterium.
C=O Stretch1700 - 1750FT-IR, RamanMinor shifts due to changes in electronic environment.
C-H Bend (methyl)1350 - 1470FT-IR, Raman, INSShifts to significantly lower frequency (~950-1050 cm⁻¹) due to increased mass.
C-N Stretch1000 - 1250FT-IR, RamanMay show slight shifts due to coupling with deuterated methyl groups.
Torsional modes (e.g., C-N, C-C) & Lattice modes< 400Raman, INS, Far-IRINS is particularly effective for observing these low-frequency modes. researchgate.net

Note: The wavenumbers are approximate and can vary based on the specific crystalline environment and intermolecular interactions.

Theoretical and Computational Chemistry Approaches to N,n Dimethylglycine:hcl D6

Molecular Dynamics (MD) Simulations of N,N-Dimethylglycine:HCl in Various Environments

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. nih.gov This method has been applied to investigate the behavior of N,N-Dimethylglycine (DMG) and its hydrochloride salt in different environments, providing insights into its hydration and dynamic properties. nih.govacs.org

Simulations have been used to compare the hydration of zwitterionic glycine (B1666218) and its N-methylated analogues, including DMG. acs.org These studies have shown that DMG has a hydration structure similar to that of N,N,N-trimethylglycine (glycine betaine), affecting water structure within 1.5–2.0 coordination shells. acs.org Metrics such as radial distribution functions and residence times are employed to characterize the hydration shell around the solute molecules. acs.org

Solid-state NMR studies, complemented by MD simulations, have revealed the molecular dynamics of N-methylated glycines. nih.gov These investigations have shown that the methyl groups in DMG undergo reorientational motions. researchgate.netnih.gov A phase transition in DMG at 348.5 K has been observed, which alters the relaxation behavior of the methyl groups, indicating distinct activation energies (Ea) and correlation times (τ₀) above and below this temperature. nih.gov

The table below summarizes some of the dynamic parameters for the methyl groups in N-methylated glycine derivatives as determined by these studies.

CompoundActivation Energy (Ea) (kJ/mol)Correlation Time (τ₀) (s)
Betaine (B1666868) Hydrochloride (Methyl Group 1)≈ 20.5≈ 1.85 × 10⁻¹³
Betaine Hydrochloride (Methyl Group 2)≈ 13.9≈ 2.1 × 10⁻¹²
Betaine Hydrochloride (Methyl Group 3)≈ 15.8≈ 1.1 × 10⁻¹²
N,N-Dimethylglycine–chloranilic acid≈ 6.710⁻¹¹ to 10⁻¹³

This data is compiled from solid-state NMR and spectroscopic studies. researchgate.netnih.gov

These simulations and experimental data provide a detailed picture of how DMG interacts with its surrounding environment, which is crucial for understanding its behavior in biological and chemical systems.

Prediction of Spectroscopic Signatures and Conformational Analysis of N,N-Dimethylglycine:HCl (D6)

Computational methods are instrumental in predicting spectroscopic signatures and performing conformational analysis of N,N-Dimethylglycine:HCl (D6). Theoretical calculations, such as DFT, can predict vibrational frequencies that correspond to infrared (IR), Raman (RS), and inelastic neutron scattering (INS) spectra. researchgate.netmdpi.com These predicted spectra can be compared with experimental data to validate the computational model and aid in the assignment of spectral bands to specific molecular vibrations. mdpi.com

For instance, in the study of a co-crystal of N,N-Dimethylglycine with chloranilic acid, DFT calculations with periodic boundary conditions were used to generate theoretical IR and Raman spectra. mdpi.com The comparison with experimental spectra showed very good agreement, allowing for a detailed assignment of the observed vibrational modes. mdpi.com The calculations can also reveal subtle spectral features, such as the broad Gauss-like curves in the background of the infrared spectrum, which can be attributed to specific intermolecular interactions. mdpi.com

Conformational analysis, often performed using a combination of Monte Carlo and Molecular Mechanics (MM) approaches, helps in identifying the stable conformations of a molecule. polimi.it For flexible molecules like DMG, this involves exploring the potential energy surface to find low-energy conformers. polimi.it The relative energies of these conformers can then be calculated at a higher level of theory, such as DFT.

The deuteration in N,N-Dimethylglycine:HCl (D6) is expected to cause shifts in the vibrational frequencies compared to the non-deuterated compound, particularly for modes involving the deuterated methyl groups. These isotopic shifts can be accurately predicted using DFT calculations and are a key signature in the vibrational spectra. mdpi.com

The table below shows a comparison of experimental and calculated vibrational frequencies for a N,N-Dimethylglycine co-crystal, illustrating the utility of computational predictions.

Experimental IR (cm⁻¹)Experimental Raman (cm⁻¹)Calculated (PBE + vdW) (cm⁻¹)Assignment
31003149ν(N-H)
30203018ν(C-H)
17351730ν(C=O)
16201618δ(NH)
14701468δas(CH₃)
14201418δs(CH₃)
13801375τ(CH₂)

This data is adapted from a study on N,N-Dimethylglycine–chloranilic acid co-crystal. mdpi.com

Computational Modeling of N,N-Dimethylglycine Interactions with Biological Macromolecules (Excluding Pharmacodynamics)

Computational modeling provides valuable insights into the non-covalent interactions between N,N-Dimethylglycine (DMG) and biological macromolecules, such as proteins, without delving into the pharmacodynamic effects. These studies focus on the structural and energetic aspects of binding and recognition.

Molecular docking and molecular dynamics (MD) simulations are primary tools for this purpose. naturalproducts.net Docking can predict the preferred binding orientation of DMG within the active or allosteric site of a protein. Following docking, MD simulations can be used to assess the stability of the predicted complex and to characterize the detailed interactions, such as hydrogen bonds and van der Waals contacts, over time.

Another application of computational modeling is in understanding how DMG, as an osmolyte, might influence protein stability through its interactions with water and the protein surface. aip.orgresearchgate.net MD simulations can reveal changes in the hydration layer of a protein in the presence of DMG, which can have implications for protein folding and aggregation. acs.orgresearchgate.net Studies have shown that N-methylated glycines, including DMG, can affect the structure of surrounding water molecules. aip.org

In the context of enzyme mechanisms, computational modeling can be used to investigate the channeling of intermediates. For example, in dimethylglycine oxidase, which has two active sites separated by about 40 Å, modeling can help to understand how the reactive intermediate moves from one site to the other, preventing its release into the cellular environment. nih.gov

The table below lists some of the key intermolecular interactions that can be modeled between N,N-Dimethylglycine and a biological macromolecule.

Interaction TypeDescription
Hydrogen BondingBetween the carboxylate group of DMG and polar residues of the protein.
Electrostatic InteractionsBetween the charged groups of DMG and oppositely charged residues on the protein surface.
Van der Waals InteractionsNon-specific attractive or repulsive forces between the atoms of DMG and the protein.
Hydrophobic InteractionsThe tendency of the nonpolar methyl groups of DMG to associate with nonpolar regions of the protein, excluding water.

Biochemical Pathways and Mechanistic Research Involving N,n Dimethylglycine Excluding Human Clinical Outcomes

N,N-Dimethylglycine as an Intermediate in One-Carbon Metabolism and Homocysteine Remethylation

N,N-Dimethylglycine (DMG) is a naturally occurring amino acid derivative that serves as a crucial intermediate in one-carbon metabolism. researchgate.net This metabolic network is fundamental for the synthesis of nucleotides, amino acids, and for the epigenetic regulation of gene expression through methylation. DMG's position in this network is primarily within the choline (B1196258) oxidation pathway, which intersects with the metabolism of the sulfur-containing amino acid, homocysteine. nih.govmdpi.com

Homocysteine is a key branch-point molecule that can be directed towards either the transsulfuration pathway for cysteine synthesis or remethylated to form methionine. besjournal.com The remethylation of homocysteine is critical for regenerating methionine, which is the precursor of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions. mdpi.comnih.gov This remethylation occurs via two primary, separate but related, pathways in non-human biological systems. besjournal.com The first pathway, catalyzed by methionine synthase (MS), is dependent on folate (specifically 5-methyltetrahydrofolate) and vitamin B12. besjournal.com The second pathway utilizes betaine (B1666868) (N,N,N-trimethylglycine) as the methyl donor in a reaction catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT), which is predominantly expressed in the liver. nih.govmdpi.com N,N-Dimethylglycine is the direct product, alongside methionine, of the BHMT-catalyzed reaction. mdpi.comannalsgastro.gr Therefore, DMG is an integral marker and participant in the choline-dependent pathway for homocysteine remethylation. researchgate.net

The metabolic journey of N,N-Dimethylglycine involves a series of sequential demethylation steps catalyzed by specific enzymes, primarily within the mitochondria. After its formation from betaine, DMG is further catabolized to glycine (B1666218). nih.govannalsgastro.gr

The first step in this process is the conversion of DMG to sarcosine (B1681465) (N-methylglycine). This reaction is an oxidative demethylation catalyzed by the mitochondrial flavoprotein enzyme, dimethylglycine dehydrogenase (DMGDH). annalsgastro.gr In this reaction, a methyl group is removed from DMG, and the one-carbon unit is transferred to tetrahydrofolate (THF), forming 5,10-methylenetetrahydrofolate. mdpi.com

The resulting sarcosine undergoes a second demethylation step to yield glycine. This transformation is catalyzed by sarcosine dehydrogenase (SDH), another mitochondrial enzyme. nih.govmdpi.com This reaction also generates a one-carbon unit that can be transferred to THF. mdpi.com In certain aerobic bacteria, the demethylation of DMG can also produce formaldehyde (B43269), a potent toxin that is subsequently detoxified. researchgate.net

Table 1: Key Enzymatic Transformations in N,N-Dimethylglycine Metabolism
SubstrateEnzymeProduct(s)Cellular LocationReference
Betaine + HomocysteineBetaine-Homocysteine S-Methyltransferase (BHMT)N,N-Dimethylglycine + MethionineCytosol (primarily liver) nih.govmdpi.com
N,N-DimethylglycineDimethylglycine Dehydrogenase (DMGDH)Sarcosine + 5,10-methylenetetrahydrofolateMitochondria mdpi.comannalsgastro.gr
SarcosineSarcosine Dehydrogenase (SDH)Glycine + 5,10-methylenetetrahydrofolateMitochondria nih.govmdpi.com

N,N-Dimethylglycine's role as a methyl donor is primarily indirect, functioning as a source of one-carbon units for the folate pool. mdpi.com Through the action of dimethylglycine dehydrogenase, DMG donates a methyl group to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate. mdpi.com This molecule is a central player in folate-mediated one-carbon metabolism, serving as a precursor for other one-carbon units required for the de novo synthesis of purines and thymidylate (essential for DNA synthesis and repair) and for the remethylation of homocysteine via the folate-dependent methionine synthase pathway. mthfrdoctors.com

While DMG itself does not directly donate a methyl group to homocysteine in the same manner as betaine, its catabolism effectively transfers methyl groups into the metabolically active one-carbon pool. mdpi.com Some research literature also refers to DMG as a methyl donor in a broader sense, similar to betaine. researchgate.net

Interestingly, DMG also plays a regulatory role in this pathway. It has been shown to act as an inhibitor of the betaine-homocysteine S-methyltransferase (BHMT) enzyme. besjournal.commdpi.com This product inhibition mechanism suggests that an accumulation of hepatic DMG can downregulate the BHMT pathway, providing a feedback loop to control methyl group transfer from betaine. besjournal.com In rat studies, BHMT reaction inhibition was shown to correlate positively with DMG concentration. besjournal.com

Investigations into N,N-Dimethylglycine's Modulatory Effects on Cellular Processes (Non-Human)

Beyond its established role in intermediary metabolism, research in non-human models has explored the direct effects of DMG on various cellular processes. These investigations have revealed its potential to mitigate oxidative stress, modulate immune responses, and influence cell behavior such as proliferation and migration.

DMG has demonstrated significant antioxidant properties in various in vitro models. researchgate.net A key mechanism underlying this effect is its involvement in the synthesis of glutathione, a major endogenous antioxidant. nih.gov The metabolic breakdown of DMG ultimately yields glycine, which is a rate-limiting precursor for the synthesis of glutathione. researchgate.net

The direct antioxidant effects of DMG have been clearly demonstrated in studies on the in vitro development of bovine embryos. nih.govnih.govjst.go.jp Early-stage embryos are highly sensitive to reactive oxygen species (ROS), which can cause developmental arrest. nih.gov In one study, supplementation of the culture medium with DMG significantly improved the development of embryos to the blastocyst stage under high (20%) oxygen conditions, which typically induce oxidative stress. nih.govnih.gov Furthermore, DMG supplementation protected the embryos from the detrimental effects of hydrogen peroxide (H₂O₂), a potent ROS, preventing a reduction in blastocyst development. nih.govnih.gov These findings suggest that DMG enhances the in vitro development of embryos by acting as an effective antioxidant and scavenger of free radicals. nih.govresearchgate.net

Table 2: Effect of N,N-Dimethylglycine on In Vitro Bovine Embryo Development Under Oxidative Stress
Experimental ConditionKey FindingConclusionReference
High (20%) Oxygen ConcentrationDMG supplementation significantly improved blastocyst development rate.DMG mitigates oxidative stress from hyperoxia. nih.govnih.gov
Addition of Hydrogen Peroxide (H₂O₂)DMG supplementation prevented the H₂O₂-induced reduction in blastocyst development.DMG protects against exogenous ROS. nih.govnih.gov
Optimal (5%) Oxygen ConcentrationDMG supplementation still improved the blastocyst formation rate.DMG may have additional beneficial effects beyond neutralizing oxidative stress. nih.gov

Studies in animal models suggest that DMG can modulate immune system functions. researchgate.net Its potential as an immunoadjuvant has been proposed based on research into DMG analogs. researchgate.net A study investigating the effects of DMG supplementation in cats following vaccination provided insights into its potential mechanisms. researchgate.net

In this study, cats receiving oral DMG supplementation for 14 days post-vaccination showed a significantly lower percentage of neutrophils and a significantly higher percentage of lymphocytes compared to a control group. researchgate.net Neutrophils are primary responders in acute inflammation, so a reduction may indicate an anti-inflammatory effect. The concurrent rise in lymphocytes—which include T cells, B cells, and NK cells—suggests a potential enhancement of the adaptive or specific immune response. researchgate.net The researchers hypothesized that the increase in the lymphocyte percentage could be attributed to a rise in B cell or Natural Killer (NK) cell subsets rather than T cells, as CD4+ and CD8+ T cell percentages were not significantly different. researchgate.net This points towards a mechanism involving the modulation of specific leukocyte populations, potentially steering the post-vaccination immune response. researchgate.net

Research using in vitro cellular systems has shown that DMG can directly influence fundamental cell behaviors like proliferation and migration. mdpi.comnih.gov A study using a human epidermal keratinocyte cell line (HaCaT) demonstrated that N,N-dimethylglycine sodium salt (DMG-Na) promoted cell proliferation without compromising cellular viability, even at high concentrations. mdpi.comnih.gov

The same study utilized a scratch wound-closure assay to assess cell migration. nih.gov Results showed that DMG-Na significantly augmented the rate of wound closure, indicating that it promotes keratinocyte migration. nih.govresearchgate.net This effect was accompanied by an upregulation in the synthesis and release of specific growth factors by the keratinocytes. mdpi.comnih.gov

Mechanistically, these effects on proliferation and migration may be linked to DMG's influence on intracellular signaling pathways. nih.gov Preliminary findings from the study indicated that DMG-Na induced a dose-dependent increase in the intracellular calcium (Ca²⁺) concentration in keratinocytes. nih.gov The elevation of intracellular Ca²⁺ is a critical signaling event that regulates a wide array of keratinocyte functions, including proliferation, migration, and differentiation. nih.gov

Table 3: Effects of N,N-Dimethylglycine on Human Keratinocytes (HaCaT Cell Line)
Cellular ProcessAssay UsedObserved Effect of DMG-NaProposed MechanismReference
ProliferationMTT Assay / Ki67 ExpressionIncreased cell proliferation.Upregulation of growth factor synthesis and release. mdpi.comresearchgate.net
MigrationScratch Wound-Closure AssayAugmented rate of wound closure.Stimulation of cellular migration. nih.govresearchgate.net
Intracellular SignalingMicrofluorimetric Ca-imagingDose-dependent increase in intracellular Ca²⁺.Activation of Ca²⁺ signaling pathways. nih.gov

Interactions with Receptors and Signaling Pathways in Preclinical Models (e.g., NMDAR Glycine Site Partial Agonism)

Preclinical research has identified N,N-Dimethylglycine (DMG) as a modulator of specific receptor systems, most notably the N-methyl-D-aspartate (NMDA) receptor. Furthermore, emerging studies in various non-human models suggest its potential influence on other signaling pathways related to inflammation, oxidative stress, and immune response.

NMDAR Glycine Site Partial Agonism

The primary and most characterized interaction of DMG within the central nervous system is its activity at the glycine binding site of the NMDA receptor. nih.govd-nb.info Studies utilizing mouse medial prefrontal cortex brain slices have demonstrated that DMG functions as a partial agonist at this site. nih.govnih.gov

In these ex vivo experiments, DMG alone did not alter NMDA receptor-mediated excitatory field potentials (EFPs). However, when combined with glutamate (B1630785), DMG significantly increased the frequency and amplitude of these potentials. nih.govnih.gov This enhancing effect was significantly diminished by the presence of 7-chlorokynurenate, a known antagonist of the NMDAR glycine binding site, confirming the site of action. nih.gov

The partial agonist nature of DMG is distinguished by its interaction with full agonists like glycine. When DMG was co-applied with both glutamate and glycine, it reduced the frequency and amplitude of the EFPs that would typically be elicited by the full agonist combination. nih.govnih.gov This inhibitory effect in the presence of a full agonist is a hallmark of partial agonism. The electrophysiological effects of DMG were found to be similar to those of D-cycloserine, another recognized partial agonist at the NMDAR glycine site. nih.govnih.gov In contrast, sarcosine, a structurally similar compound, acts as a full agonist and does not reduce the effects of glutamate plus glycine. nih.govnih.gov

Molecular docking analyses support these electrophysiological findings, indicating that the interactions of glycine, sarcosine, and DMG with the NMDA receptor are highly similar, targeting the same binding site. nih.govd-nb.info

Table 1: Effects of N,N-Dimethylglycine and Related Compounds on NMDA Receptor-Mediated Excitatory Field Potentials (EFPs) in Mouse Medial Prefrontal Cortex
CompoundEffect when Applied AloneEffect when Combined with GlutamateEffect on Glutamate + Glycine Induced EFPsClassification
N,N-Dimethylglycine (DMG)No alteration of EFPs nih.govSignificantly increased frequency and amplitude of EFPs nih.govReduced frequency and amplitude nih.govPartial Agonist nih.govnih.gov
SarcosineNo alteration of EFPs nih.govSignificantly increased frequency and amplitude of EFPs nih.govNo reduction nih.govFull Agonist nih.govnih.gov
GlycineNo alteration of EFPs nih.govSignificantly increased frequency and amplitude of EFPs nih.govN/A (Full Agonist Control)Endogenous Full Agonist nih.gov
D-cycloserineData not availableData not availableSimilar effect to DMG nih.govPartial Agonist nih.gov

Other Signaling Pathways

Beyond the NMDA receptor, preclinical studies have suggested that DMG may influence other cellular signaling pathways, particularly those involved in antioxidant and anti-inflammatory responses.

Antioxidant and Cytoprotective Pathways: In a study using weanling piglets with low birth weight, dietary supplementation with DMG sodium salt was found to alleviate hepatic oxidative damage. nih.gov This was associated with an upregulation of the mRNA expression of nuclear respiratory factor-1 (Nrf1), a transcription factor that plays a critical role in mitochondrial biogenesis and the antioxidant response. nih.gov DMG is also presumed to be involved in the betaine pathway and the synthesis of glutathione, a key cellular antioxidant. nih.gov

Inflammatory and Immune Signaling: Research on cultured human epidermal keratinocytes indicates that N,N-dimethylglycine sodium salt (DMG-Na) exerts anti-inflammatory effects. nih.gov While the precise mechanism is not fully elucidated, the study proposes that the observed effects on cell proliferation, migration, and growth factor release could be linked to an elevation of intracellular Ca2+ levels. nih.gov This suggests a potential interaction with downstream inflammatory signaling cascades such as NF-κB, MAPK, or JAK-STAT, although further research is needed to confirm this. nih.gov In other preclinical models, DMG has been shown to stimulate both B-cell and T-cell responses and modulate the expression of cytokines like Tumor Necrosis Factor-alpha (TNF-α). vetriscience.com

Table 2: Investigated Effects of N,N-Dimethylglycine on Other Signaling Pathways in Preclinical Models
Model SystemObserved EffectPotential Signaling Pathway InvolvedReference
Weanling Piglets (in vivo)Alleviation of hepatic oxidative damageUpregulation of Nuclear respiratory factor-1 (Nrf1) mRNA nih.gov
Human Keratinocytes (in vitro)Anti-inflammatory, increased proliferation and migrationSuggested link to elevated intracellular Ca2+; potential influence on NF-κB, MAPK, JAK-STAT nih.gov
Cell Lines (in vitro)Modulation of cytokine expressionTNF-α pathway vetriscience.com

Advanced Analytical Methods for Detection and Quantification of N,n Dimethylglycine:hcl D6

Development and Validation of LC-MS/MS Methods Utilizing D6-N,N-Dimethylglycine as an Internal Standard

The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis in liquid chromatography-tandem mass spectrometry (LC-MS/MS). N,N-Dimethylglycine:HCl (D6), a deuterated form of N,N-Dimethylglycine (DMG), serves as an ideal internal standard for the accurate quantification of endogenous DMG in various biological matrices. Its utility lies in its chemical and physical similarity to the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for matrix effects and variations in instrument response.

Optimization of Sample Preparation Techniques for Complex Biological Matrices

The accurate quantification of N,N-Dimethylglycine (DMG) in complex biological matrices such as plasma, serum, and urine necessitates efficient sample preparation to remove interfering substances and minimize matrix effects. A common and effective technique for this purpose is protein precipitation.

In a typical workflow, a small volume of the biological sample (e.g., 30 µL of plasma or serum) is mixed with a larger volume of a cold organic solvent, such as acetonitrile. This process denatures and precipitates the majority of proteins, which can then be separated by centrifugation. The supernatant, containing the analyte of interest (DMG) and the internal standard (D6-DMG), is then collected for analysis. This simple and rapid method is well-suited for high-throughput analysis. bevital.no

For more complex matrices or when lower detection limits are required, solid-phase extraction (SPE) can be employed. This technique offers a more selective cleanup by utilizing a stationary phase that retains the analyte and internal standard while allowing interfering compounds to be washed away. The choice of SPE sorbent and elution solvents is critical and must be optimized for the specific properties of DMG.

Table 1: Comparison of Sample Preparation Techniques for N,N-Dimethylglycine Analysis This is an interactive data table. You can sort and filter the data by clicking on the column headers.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation Denaturation and precipitation of proteins using an organic solvent.Simple, fast, and suitable for high-throughput analysis.Less selective, may result in higher matrix effects compared to SPE.
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent followed by elution.High selectivity, effective removal of interferences, and potential for sample concentration.More time-consuming and requires method development for sorbent and solvent selection.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Good for removing highly polar or non-polar interferences.Can be labor-intensive and may involve the use of hazardous organic solvents.

Chromatographic Separation Parameters and Mass Spectrometric Detection Strategies

Chromatographic separation of N,N-Dimethylglycine is typically achieved using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an aqueous mobile phase. HILIC is often preferred for polar compounds like DMG as it provides better retention and separation from other polar matrix components.

A normal-phase silica (B1680970) column is often employed for the separation of DMG and its deuterated internal standard. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate). A gradient elution, where the proportion of the aqueous buffer is increased over time, is used to elute the analytes from the column. For instance, a gradient could start with a high percentage of acetonitrile and gradually increase the aqueous component to elute DMG, which has a retention time of approximately 1.15 minutes under specific conditions. bevital.no

Mass spectrometric detection is performed using a tandem mass spectrometer, typically in the positive electrospray ionization (ESI) mode. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. In MRM, a specific precursor ion for the analyte and internal standard is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

Table 2: Illustrative LC-MS/MS Parameters for N,N-Dimethylglycine Analysis This is an interactive data table. You can sort and filter the data by clicking on the column headers.

ParameterSetting
Chromatography
ColumnNormal-Phase Silica
Mobile Phase A15 mmol/L Ammonium Formate in Water
Mobile Phase BAcetonitrile
GradientStart with 75% B, ramp to 20% B over 3.4 min
Flow Rate0.6 mL/min (with a 1:4 split before MS)
Injection Volume10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI)
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (DMG)m/z 104
Product Ion (DMG)m/z 58
Precursor Ion (D6-DMG)m/z 110
Product Ion (D6-DMG)m/z 64

Note: The MRM transitions for D6-DMG are predicted based on the fragmentation pattern of DMG and the mass shift due to deuterium (B1214612) labeling. Actual values would need to be empirically determined.

Ensuring Analytical Sensitivity, Specificity, and Reproducibility for Research Purposes

Validation of the LC-MS/MS method is crucial to ensure that it is reliable for its intended research purpose. Key validation parameters include linearity, sensitivity (limit of detection and quantification), precision, accuracy, and specificity.

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. For DMG, a linear range of 0.4–400 µmol/L has been reported. bevital.no

Sensitivity: The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be accurately and precisely measured. For DMG, an LOD of less than 0.3 µmol/L has been achieved. bevital.no

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy refers to the closeness of the measured value to the true value. These are typically assessed at multiple concentration levels (low, medium, and high) and are expressed as the coefficient of variation (CV%) and percent recovery, respectively. For DMG, within- and between-day imprecision (CVs) have been reported to be in the range of 2.1–7.2% and 3.5–8.8%, respectively, with analytical recovery between 87–105%. bevital.no

Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is critical. The use of MRM in tandem mass spectrometry provides a high degree of specificity.

Table 3: Representative Validation Data for an LC-MS/MS Method for N,N-Dimethylglycine This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Validation ParameterResult
Linearity Range 0.4 - 400 µmol/L
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) < 0.3 µmol/L
Limit of Quantification (LOQ) 0.4 µmol/L
Within-Day Precision (CV%) 2.1 - 7.2%
Between-Day Precision (CV%) 3.5 - 8.8%
Accuracy (Recovery %) 87 - 105%

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives

Due to the low volatility of N,N-Dimethylglycine, direct analysis by gas chromatography (GC) is not feasible. Therefore, a derivatization step is necessary to convert DMG into a more volatile and thermally stable compound. Silylation is a common derivatization technique for compounds containing active hydrogens, such as the carboxylic acid group in DMG.

Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the carboxyl group with a trimethylsilyl (TMS) group. The resulting TMS-ester of DMG is significantly more volatile and can be readily analyzed by GC-MS.

The GC-MS analysis would involve separation on a capillary column, typically with a nonpolar stationary phase, followed by detection using a mass spectrometer. The mass spectrum of the derivatized DMG would show characteristic fragment ions that can be used for identification and quantification. For instance, the TMS derivative of DMG would likely produce a molecular ion and characteristic fragments resulting from the loss of methyl groups or the TMS moiety.

Electrochemical Detection Methods for N,N-Dimethylglycine

Electrochemical methods offer a potential alternative for the detection of N,N-Dimethylglycine, providing advantages such as high sensitivity, rapid analysis, and the potential for miniaturization. These methods are typically based on the oxidation of DMG at the surface of a modified electrode.

The development of an electrochemical sensor for DMG would involve the selection of an appropriate electrode material and a suitable modifier to enhance the electrochemical response and selectivity. For example, metal-based redox mediators incorporated into the electrode can facilitate the electrocatalytic oxidation of DMG at a lower potential, thereby improving sensitivity and reducing interferences from other electroactive species in the sample. The current generated from the oxidation of DMG would be proportional to its concentration.

Spectrophotometric and Fluorometric Assays Adapted for Research Quantification

Spectrophotometric and fluorometric assays can also be adapted for the quantification of N,N-Dimethylglycine in research settings, particularly when high-throughput screening is desired. These methods often rely on enzymatic reactions that produce a colored or fluorescent product.

One approach involves the use of the enzyme N,N-dimethylglycine oxidase, which catalyzes the oxidative demethylation of DMG to sarcosine (B1681465) and formaldehyde (B43269). The formaldehyde produced in this reaction can then be quantified using a colorimetric or fluorometric reagent. For example, formaldehyde can react with reagents like Nash reagent (containing ammonium acetate and acetylacetone) to produce a colored product that can be measured spectrophotometrically. Alternatively, more sensitive fluorometric reagents for formaldehyde can be employed. The intensity of the color or fluorescence would be directly proportional to the initial concentration of DMG in the sample.

Preclinical Research Models and Mechanistic Findings with N,n Dimethylglycine Excluding Clinical Trials

In Vitro Cellular Models for Investigating N,N-Dimethylglycine's Biological Activities

Cell-based assays provide a controlled environment to investigate the direct molecular and cellular effects of N,N-Dimethylglycine.

The human HaCaT keratinocyte cell line has served as a primary in vitro model for exploring the effects of the sodium salt of N,N-Dimethylglycine (DMG-Na) on skin biology. Research has demonstrated that DMG-Na can promote the proliferation and migration of these epidermal cells. In a scratch wound-closure assay, DMG-Na significantly augmented the rate of wound closure, indicating its potential to support re-epithelialization processes. Furthermore, treatment of HaCaT cells with DMG-Na led to the upregulation of the synthesis and release of several growth factors.

Beyond its regenerative effects, DMG-Na has shown robust anti-inflammatory and antioxidant properties in various keratinocyte models designed to mimic human inflammatory skin conditions. caldic.com These models include:

Microbial and Allergic Contact Dermatitis Model: Inflammation was induced using a Toll-like receptor 3 (TLR3) activator, Poly-IC. In this model, pre-treatment with DMG-Na significantly reduced the expression and release of various inflammatory cytokines. mdpi.com

Psoriasis Model: Using a combination of interferon-γ (INFγ) and tumor necrosis factor-α (TNFα) to stimulate keratinocytes, DMG-Na demonstrated anti-inflammatory effects. researchgate.net

UVB-Induced Solar Dermatitis Model: In keratinocytes irradiated with UVB light, DMG-Na significantly prevented the upregulation of inflammatory genes such as IL6 and TNFA. researchgate.net

These studies collectively identify DMG-Na as a compound that actively modulates keratinocyte biology by promoting regenerative processes while concurrently mitigating inflammatory responses. caldic.com

Table 1: Summary of In Vitro Keratinocyte Models Investigating N,N-Dimethylglycine (DMG-Na)

In Vitro ModelCell TypeInflammatory StimulusKey Findings with DMG-Na TreatmentReference
Microbial/Allergic Contact DermatitisHaCaT KeratinocytesPoly-IC (TLR3 activator)Reduced expression and release of inflammatory cytokines. mdpi.com
PsoriasisHaCaT KeratinocytesInterferon-γ (INFγ) + Tumor Necrosis Factor-α (TNFα)Exerted anti-inflammatory effects. researchgate.net
Solar DermatitisHaCaT KeratinocytesUVB IrradiationPrevented upregulation of inflammatory genes (e.g., IL6, TNFA). researchgate.net
Wound Healing (Scratch Assay)HaCaT KeratinocytesMechanical ScratchPromoted cell migration and augmented wound closure rate. caldic.com
Cellular ProliferationHaCaT KeratinocytesNone (basal culture)Increased proliferation and number of viable cells. caldic.com

While N,N-Dimethylglycine is reported to act as a partial agonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate receptor (NMDAR), direct in vitro studies using cultured neuronal cells to detail its effects on synaptic function are not prominent in the reviewed literature. However, mechanistic insights have been gained from ex vivo analyses of brain tissue from animal models.

In a key study, hippocampal slices were prepared from mice that had been subjected to repeated in vivo exposure to ketamine, an NMDAR blocker known to cause synaptic deficits. nih.gov The results showed that mice treated with ketamine alone exhibited reduced basal excitatory synaptic transmission and impaired long-term potentiation (LTP), a crucial cellular mechanism for learning and memory. nih.gov Conversely, mice that were co-treated with DMG did not show these deficits. nih.gov The co-administration of DMG with ketamine prevented the reduction in excitatory synaptic transmission and preserved LTP, suggesting a protective effect on synaptic plasticity. nih.gov These findings, while derived from an in vivo model, provide ex vivo evidence of DMG's ability to modulate synaptic function at the tissue level.

Animal Models for Exploring N,N-Dimethylglycine's Systemic Effects (Mechanistic Insights)

Animal models have been instrumental in understanding the broader physiological impacts of N,N-Dimethylglycine on metabolism, neuroprotection, and agricultural productivity.

Rodent models are widely used to study metabolic diseases like non-alcoholic fatty liver disease (NAFLD), which ranges from simple steatosis to non-alcoholic steatohepatitis (NASH). nih.govnih.gov Common models include those induced by high-fat diets (HFD) or those using genetically modified animals, such as leptin-deficient ob/ob mice. mdpi.com

While direct studies administering DMG to HFD-induced rodent models of NAFLD were not identified, related research provides mechanistic context. One study using a rat model of HFD-induced NAFLD found that the condition is associated with hyperhomocysteinemia (elevated homocysteine levels). nih.gov This was attributed to the downregulation of key enzymes in the transsulfuration pathway, namely cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CGL). nih.gov DMG is an important component of one-carbon metabolism, which is intrinsically linked to homocysteine regulation. As an intermediate in the conversion of choline (B1196258) to glycine, it participates in methyl group transfer reactions, a process essential for remethylating homocysteine to methionine. nih.gov Perturbations in this pathway, as seen in HFD-fed rats, underscore a potential mechanistic link for methyl donors like DMG in liver physiology. nih.gov

The neuroprotective potential of DMG has been explored in several rodent models of induced neurological conditions.

Drug-Induced Neurotoxicity: In a mouse model of repeated ketamine exposure, which induces behavioral disturbances and synaptic deficits, co-treatment with DMG was found to be protective. nih.gov DMG prevented memory impairments, social withdrawal, and the reduction in hippocampal long-term potentiation (LTP) caused by ketamine. nih.gov

Chemically-Induced Seizures: DMG has been reported to possess anticonvulsant activity in rodent models. Studies have shown it can lower the mortality rate in rodents subjected to seizures induced by agents such as penicillin and strychnine. caldic.com

Parkinson's Disease Model: A novel conjugate of DMG and amantadine (B194251) (DMG-Am) was evaluated in a mouse model of Parkinson's disease induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). nih.gov The administration of DMG-Am restored motor and memory performance in the MPTP-treated animals to control levels, indicating a significant neuroprotective effect. nih.gov

Table 2: Summary of Neuroprotection Studies with N,N-Dimethylglycine in Animal Models

Neurological Condition ModelAnimal ModelInducing AgentKey Neuroprotective Findings with DMGReference
Drug-Induced Neurotoxicity/PsychosisMouseKetaminePrevented memory impairment, social withdrawal, and synaptic deficits (LTP reduction). nih.gov
Chemically-Induced SeizuresRodentPenicillin, StrychnineLowered mortality rate. caldic.com
Parkinson's DiseaseMouseMPTPA DMG-Amantadine conjugate restored motor and memory performance. nih.gov

In agricultural science, DMG has been studied as a feed supplement in livestock to improve performance and metabolic health.

Poultry Models: Research in laying hens has shown that DMG can alleviate metabolic dysfunction-associated fatty liver disease. nih.gov The proposed mechanism involves DMG increasing the abundance of gut Staphylococcus, a bacterium with β-glucuronidase activity, which in turn improves the level of circulating estrogen. nih.gov This enhanced estrogen level promotes hepatic lipid transport, thereby reducing fat accumulation in the liver. nih.gov In broilers, DMG has been found to improve nutrient digestibility and reduce nitrogen emission, an effect also attributed to its potential as an emulsifier in the gut.

Table 3: Summary of N,N-Dimethylglycine Studies in Livestock Models

Livestock ModelFocus of StudyKey Mechanistic and Performance FindingsReference
Sows (Peripartal Period)Metabolism, Digestibility, ReproductionImproved apparent fecal digestibility of fat, protein, and nitrogen-free extract. No significant effect on glucose metabolism or reproductive performance in a short-term study. nih.govuclahealth.org
Finishing PigsGrowth PerformanceEnhanced average daily gain and feed efficiency at a 0.25 g/kg inclusion rate. researchgate.net
Laying HensMetabolism, Liver PhysiologyAlleviated fatty liver disease by modulating gut microbiota (Staphylococcus) to increase circulating estrogen, which promotes hepatic lipid transport. nih.gov
BroilersNutrient DigestibilityImproved nutrient digestibility and reduced nitrogen emissions, potentially via an emulsifying effect.

Pharmacokinetic and Metabolic Profiling in Preclinical Species Utilizing D6-N,N-Dimethylglycine

There are no publicly available preclinical studies that have utilized D6-N,N-Dimethylglycine to profile its pharmacokinetic and metabolic characteristics in any animal species. Research has been conducted on the non-deuterated form, N,N-Dimethylglycine (DMG), to assess its metabolic effects and bioaccumulation in various species, but this does not extend to the deuterated analogue.

Assessment of Tissue Distribution and Clearance in Non-Human Organisms

No research data is available regarding the tissue distribution or clearance rates of D6-N,N-Dimethylglycine in non-human organisms. Studies on where the compound concentrates in the body or how quickly it is eliminated have not been published in the scientific literature.

N,n Dimethylglycine S Role in Interdisciplinary Chemical Biology Research

Co-Crystallization Studies and Solid-State Chemistry of N,N-Dimethylglycine Salts

The solid-state characterization of N,N-Dimethylglycine salts is crucial for understanding their crystal structures and intermolecular interactions. These studies often involve techniques such as single-crystal X-ray diffraction and infrared spectroscopy to elucidate the arrangement of molecules in the crystal lattice and the nature of the hydrogen bonds.

Research into N-alkylated glycine (B1666218) derivatives has revealed that chloride salts, including those of N,N-Dimethylglycine, tend to form centrosymmetric dimers where two N-alkylglycinium cations are connected to two chloride anions. These dimers are further organized into extended chains through hydrogen bonding. In contrast, nitrate (B79036) salts of these glycine derivatives form two-dimensional networks with varying topologies, dictated by the hydrogen bonds between the nitrate anions and the N-alkylglycinium cations.

A notable example of co-crystallization involves N,N-Dimethylglycine and chloranilic acid. Their reaction yields a co-crystal that has been analyzed for its structural, thermal, and vibrational properties. Such studies contribute to a deeper understanding of how N,N-Dimethylglycine interacts with other molecules to form complex solid-state structures.

A low-temperature solid-state FTIR study of glycine and its N-methylated derivatives, including N,N-Dimethylglycine, has provided insights into the existence of neutral forms of these amino acids in the solid state. sycamorelifesciences.com The research demonstrated that upon sublimation and deposition at low temperatures, both neutral and zwitterionic forms can be observed. sycamorelifesciences.com As the temperature increases, the neutral forms irreversibly convert to the more stable zwitterionic forms, highlighting the significant role of intermolecular interactions in the solid-state proton transfer mechanism. sycamorelifesciences.com

Table 1: Crystallographic Data for Selected N-Alkylated Glycine Salts

CompoundCrystal SystemSpace GroupKey Structural Features
H2EtGlyClMonoclinicP21/cCentrosymmetric dimers forming endless chains
H2(n-PrGly)ClMonoclinicP21/cCentrosymmetric dimers forming endless chains
H2EtGlyNO3MonoclinicP21/c2D networks formed through hydrogen bonds
H2(i-PrGly)NO3MonoclinicP21/n2D networks formed through hydrogen bonds

This table is generated based on data for N-alkylated glycine derivatives, providing a general understanding of the solid-state chemistry of related compounds.

Applications of N,N-Dimethylglycine as a Building Block in Organic Synthesis for Novel Compounds

N,N-Dimethylglycine serves as a versatile building block in organic synthesis for the creation of more complex molecules with potential biological activities. Its structure, featuring both a carboxylic acid and a tertiary amine group, allows for a variety of chemical transformations.

One example of its application is in the synthesis of N,N-dimethylglycine-amantadine (DMG-Am). mdpi.com This novel compound was synthesized with the aim of developing a potential adjunctive dopaminergic agent. The synthesis involves the formation of an amide bond between N,N-Dimethylglycine and amantadine (B194251). mdpi.com This research highlights how DMG can be coupled with other molecules to create new chemical entities with specific therapeutic targets. mdpi.com While the study did not utilize the D6 variant, it provides a clear example of how the DMG scaffold can be employed in medicinal chemistry. mdpi.com

The general synthetic utility of N,N-Dimethylglycine hydrochloride is also recognized, with established routes for its preparation from precursors like dimethylamine (B145610) and chloroacetic acid. This accessibility makes it a convenient starting material for more elaborate synthetic endeavors.

Investigation of N,N-Dimethylglycine in Environmental or Industrial Biotransformation Processes (Non-Human, Non-Clinical)

The role of N,N-Dimethylglycine in microbial metabolism is an area of active investigation, with implications for understanding biogeochemical cycles and potential applications in bioremediation or industrial biotechnology.

In the bacterium Chromohalobacter salexigens, N,N-Dimethylglycine can be utilized as a sole source of carbon, nitrogen, and energy. The bacterium possesses a metabolic pathway to degrade DMG to sarcosine (B1681465). This biotransformation is a key step in the catabolism of glycine betaine (B1666868), an important osmoprotectant. Understanding the enzymes and genes involved in this process can provide insights into how microorganisms adapt to saline environments and metabolize quaternary ammonium (B1175870) compounds.

While direct industrial applications of DMG biotransformation are not extensively documented, its natural occurrence in metabolic pathways suggests its potential role in various biological processes. For instance, its function as an intermediate in choline (B1196258) metabolism in animals has been studied in the context of animal feed science. A study on broilers indicated that supplementation with the sodium salt of DMG can improve the feed-to-gain ratio without accumulating in consumer products at recommended levels. This research, while focused on animal nutrition, touches upon the biotransformation and metabolic fate of DMG in a non-human, non-clinical setting.

Emerging Research Directions and Methodological Advancements for N,n Dimethylglycine:hcl D6

Development of Novel Analytical Probes and Biosensors for N,N-Dimethylglycine Detection

The detection and quantification of N,N-Dimethylglycine (DMG) are crucial for understanding its roles in various biological processes. Recent research has focused on developing novel analytical probes and biosensors to achieve sensitive and selective detection of DMG in complex biological samples. These advancements are moving beyond traditional chromatographic and mass spectrometric methods towards more rapid and field-deployable techniques.

One promising approach involves the use of fluorescent probes. These probes can be designed to exhibit a change in fluorescence intensity or wavelength upon binding to DMG. For instance, a "turn-on" fluorescent sensor could be developed where the fluorescence is initially quenched and then restored in the presence of DMG. This can be achieved by utilizing competitive binding assays. A fluorescent probe could be designed to bind to a specific ion, causing fluorescence quenching. In the presence of a target analyte that has a stronger affinity for the ion, the probe is displaced, and its fluorescence is restored. This principle has been successfully applied for the detection of other small molecules like glyphosate (B1671968) and could be adapted for DMG. nih.govmdpi.com

Another avenue of development is in the realm of biosensors. Electrochemical biosensors, for example, can offer high sensitivity and specificity. These sensors might utilize enzymes that specifically interact with DMG, such as dimethylglycine dehydrogenase. The enzymatic reaction can produce an electrical signal that is proportional to the DMG concentration. Noble metal and semiconductor nanomaterials, such as platinum nanoparticles, are often used to enhance the sensitivity and stability of these biosensors. mdpi.com The development of such biosensors could enable real-time monitoring of DMG levels in biological fluids.

Furthermore, the construction of smartphone-assisted platforms for the analysis of colorimetric or fluorescent assays is an emerging trend. nih.gov This approach combines the selectivity of chemical probes with the convenience and portability of modern mobile technology, allowing for rapid, on-site detection of analytes like DMG in various samples, including food and water. nih.gov

Probe/Sensor TypePrinciple of DetectionPotential Advantages
Fluorescent Probes Change in fluorescence upon binding to DMG (e.g., competitive displacement assay). nih.govresearchgate.netHigh sensitivity, potential for "turn-on" detection, suitability for imaging.
Electrochemical Biosensors Enzymatic reaction with DMG produces a measurable electrical signal. mdpi.comHigh specificity and sensitivity, potential for real-time monitoring.
Smartphone-Assisted Platforms Analysis of colorimetric or fluorescent changes using a smartphone camera. nih.govPortability, low cost, rapid on-site analysis.

Application of Multi-Omics Technologies (e.g., Metabolomics, Proteomics) in N,N-Dimethylglycine Research

Multi-omics technologies, which integrate data from various molecular levels such as the genome, proteome, and metabolome, are providing a more holistic understanding of the biological roles of N,N-Dimethylglycine. mdpi.com These approaches are instrumental in identifying biomarkers and elucidating the complex molecular mechanisms involving DMG. nih.govfrontiersin.org

Metabolomics, the large-scale study of small molecules, has been particularly fruitful in DMG research. Untargeted metabolomics has been employed to reveal dysregulation of metabolic pathways involving glycine (B1666218) and serine, which are closely linked to DMG metabolism. mdpi.com Metabolomic profiling has identified DMG as a potential facilitator of axon regeneration in dorsal root ganglia neurons after injury. nih.gov Furthermore, metabolomics studies have linked altered serum levels of DMG to various conditions, including congenital heart disease and cancer cachexia, highlighting its potential as a diagnostic biomarker. researchgate.net In the context of Alzheimer's disease, metabolomic analyses have identified distinct metabolite profiles, including N,N-dimethylglycine, that can differentiate patients from healthy individuals. frontiersin.org

Proteomics, the study of proteins, complements metabolomics by identifying the proteins that interact with or are influenced by DMG. For example, in the context of glioblastoma research, integrated multi-omics analysis has identified key genes, miRNAs, and metabolites, including N,N-dimethylglycine, that play a role in the disease's development. nih.gov Quantitative proteomics techniques, such as stable isotope dimethyl labeling, can be used to assess changes in protein expression in response to varying levels of DMG. nih.gov

The integration of multi-omics data, often facilitated by artificial intelligence and machine learning, allows for the construction of comprehensive models of biological systems. mdpi.comfrontiersin.org This systems biology approach is crucial for understanding the intricate interplay between genes, proteins, and metabolites in processes where DMG is involved, such as neuroinflammation, synaptic signaling, and metabolism in the aging brain. frontiersin.org

Omics TechnologyApplication in DMG ResearchKey Findings
Metabolomics Identification of DMG as a biomarker for various diseases and biological processes. frontiersin.orgnih.govresearchgate.netAltered DMG levels are associated with axon regeneration, congenital heart disease, and Alzheimer's disease. frontiersin.orgnih.govresearchgate.net
Proteomics Identification of proteins and pathways influenced by DMG. nih.govIntegrated analysis in glioblastoma has revealed key molecular players associated with the disease. nih.gov
Multi-Omics Integration Comprehensive understanding of the role of DMG in complex biological systems. mdpi.comfrontiersin.orgfrontiersin.orgProvides insights into the interplay of genomics, proteomics, and metabolomics in aging and neurodegenerative diseases. frontiersin.org

High-Throughput Screening Methodologies for N,N-Dimethylglycine Interaction Partners

Identifying the molecular interaction partners of N,N-Dimethylglycine is essential for elucidating its biological functions. High-throughput screening (HTS) methodologies offer a powerful approach to rapidly screen large libraries of compounds to find molecules that bind to or modulate the activity of DMG-related proteins. nih.govrsc.org

One of the primary applications of HTS in this context is the discovery of novel modulators for receptors that may be influenced by DMG or its metabolic precursors, such as the glycine receptor. nih.gov For instance, HTS assays can be developed using fluorescent proteins sensitive to anions to screen for compounds that modulate the activity of these receptors. nih.gov Hits from such primary screens can then be validated using more sophisticated techniques like automated electrophysiology. nih.gov

Furthermore, HTS can be employed to identify proteins that directly bind to DMG. This can be achieved by immobilizing DMG or its derivatives onto a solid support, such as beads, and then screening protein libraries for binding partners. researchgate.net Mass spectrometry-based approaches can then be used to identify the proteins that have been captured. This method has been successfully used to screen for glycan-binding proteins and could be adapted for DMG. researchgate.net

The development of mega-high-throughput screening platforms, capable of screening libraries of millions to billions of compounds, opens up new possibilities for discovering novel and potent interaction partners for DMG-related targets. nih.gov These platforms often utilize bead-based libraries of synthetic molecules and advanced scanning technologies for rapid screening. nih.gov

HTS MethodApplication for DMG ResearchPotential Outcomes
Fluorescence-Based Assays Screening for modulators of receptors potentially influenced by DMG (e.g., glycine receptors). nih.govDiscovery of novel therapeutic leads for conditions where these receptors play a role.
Affinity-Based Screening Identifying proteins that directly bind to immobilized DMG or its derivatives. researchgate.netElucidation of the direct molecular targets of DMG.
Mega-High-Throughput Screening Screening vast libraries of synthetic compounds for interaction partners. nih.govIdentification of highly potent and specific binders to DMG-related proteins.

Future Theoretical and Computational Challenges in Simulating N,N-Dimethylglycine Systems

Computational modeling and simulation are indispensable tools for understanding the behavior of biological systems at a molecular level. nih.govpsu.edu However, accurately simulating systems involving N,N-Dimethylglycine presents several theoretical and computational challenges that need to be addressed for future progress.

A significant challenge lies in the development of accurate and transferable force fields for molecular dynamics simulations. nih.gov Classical force fields, while computationally efficient, may not always accurately capture the subtle electronic effects and interactions of a small, flexible molecule like DMG with its biological targets. There is a need for the development of more advanced force fields, potentially incorporating machine learning, to improve the accuracy of these simulations. nih.gov

Another challenge is the multiscale nature of the biological processes in which DMG is involved. researchgate.net These processes span a wide range of time and length scales, from the quantum mechanical interactions of bond formation and breakage to the macroscopic behavior of cells and tissues. Bridging these scales requires the development of hybrid quantum mechanics/molecular mechanics (QM/MM) methods and coarse-graining techniques that can accurately model different levels of detail. researchgate.net

Furthermore, the complexity of the cellular environment, with its high concentration of various molecules, presents a significant hurdle for realistic simulations. nih.gov Modeling the dynamic interactions of DMG within such a crowded environment requires significant computational resources and advanced sampling techniques to explore the vast conformational space.

Finally, the integration of computational models with experimental data from multi-omics studies is a critical challenge. Developing frameworks that can effectively combine simulation results with experimental data will be essential for building predictive models of DMG's biological roles.

Computational ChallengeDescriptionPotential Solutions
Force Field Accuracy Developing classical force fields that can accurately model the interactions of DMG. nih.govDevelopment of machine learning-based force fields and improved parameterization methods.
Multiscale Modeling Bridging the gap between different time and length scales in biological processes involving DMG. researchgate.netApplication of hybrid QM/MM methods and advanced coarse-graining techniques.
Cellular Environment Complexity Accurately simulating the behavior of DMG in a crowded and dynamic cellular environment. nih.govUse of enhanced sampling methods and increased computational power.
Data Integration Integrating computational models with large-scale experimental data from multi-omics studies. Development of new algorithms and frameworks for data-driven modeling.

Opportunities for D6-N,N-Dimethylglycine in Advanced Tracer Studies and Isotopic Labeling Research

The deuterated form of N,N-Dimethylglycine, D6-N,N-Dimethylglycine:HCl, where six hydrogen atoms are replaced by deuterium (B1214612), is a valuable tool in advanced tracer studies and isotopic labeling research. medchemexpress.com The use of stable isotopes like deuterium allows for the tracking of molecules through metabolic pathways without the need for radioactive tracers. medchemexpress.com

One of the primary applications of D6-DMG is as an internal standard in mass spectrometry-based quantification. By adding a known amount of D6-DMG to a biological sample, the endogenous, non-labeled DMG can be accurately quantified. This is a common practice in metabolomics and pharmacokinetic studies. medchemexpress.com

Furthermore, D6-DMG can be used in metabolic flux analysis to trace the fate of the carbon and nitrogen atoms of DMG through various metabolic pathways. This can provide valuable insights into how DMG is synthesized, degraded, and utilized by the cell. For example, it can be used to study the choline (B1196258) oxidation pathway, where DMG is an intermediate.

In proteomics, stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for quantitative analysis. While not a direct application of D6-DMG, the principles of stable isotope labeling are central. A related technique, stable-isotope dimethyl labeling, is a cost-effective method for quantitative proteomics that has been widely adopted. nih.gov Hybrid labeling strategies that combine stable isotope labeling with isobaric tags, such as the N,N-dimethyl leucine (B10760876) (DiLeu) tags, can further increase the multiplexing capability of these experiments. nih.gov

The development of novel isotope labeling strategies continues to be an active area of research, facilitating the study of protein structure and dynamics using techniques like NMR spectroscopy. utoronto.ca The availability of isotopically labeled compounds like D6-DMG is crucial for the advancement of these powerful analytical methods.

Application AreaUse of D6-N,N-DimethylglycineResearch Insights
Quantitative Mass Spectrometry Internal standard for accurate quantification of endogenous DMG. medchemexpress.comPrecise measurement of DMG levels in various biological samples.
Metabolic Flux Analysis Tracer to follow the metabolic fate of DMG.Understanding of DMG's role in metabolic pathways like choline oxidation.
Quantitative Proteomics Related techniques like stable-isotope dimethyl labeling are used for protein quantification. nih.govInsights into changes in protein expression in response to various stimuli.
NMR Spectroscopy Development of novel isotope labeling strategies for studying protein structure and dynamics. utoronto.caDetailed information on the three-dimensional structure and flexibility of proteins.

Q & A

Q. How does N,N-Dimethylglycine exert anti-inflammatory effects in dermatological models, and what translational insights can be derived?

  • Methodological Answer : In keratinocyte assays, DMG sodium salt activates epidermal growth factor receptors (EGFR) and increases proliferation/migration rates. Use transcriptomics (RNA-seq) to map downstream targets (e.g., IL-6, MMP3) and validate in 3D skin equivalents. Dose-response studies must account for HCl counterion effects on pH .

Key Methodological Takeaways

  • Isotopic Labeling : Prioritize D6-labeled DMG for metabolic flux studies to track demethylation dynamics .
  • Multi-Omics Integration : Combine LC-MS/MS, NMR, and transcriptomics to resolve pathway contradictions .
  • Clinical Translation : Use ROC analysis for biomarker validation and subgroup stratification to address context-dependent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.